molecular formula C22H32O2 B018764 9-cis-Retinol Acetate CAS No. 29584-22-3

9-cis-Retinol Acetate

Cat. No.: B018764
CAS No.: 29584-22-3
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-AQDFTDIISA-N
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Description

Zuretinol acetate is a synthetic retinoid derivative used primarily in the treatment of visual disorders. It serves as a replacement for 11-cis-retinal, a crucial component in the visual cycle. This compound is currently under investigation for its potential to treat retinal diseases caused by gene mutations that interfere with the availability of 11-cis-retinal .

Mechanism of Action

Target of Action

Zuretinol acetate, also known as Retinol acetate or 9-cis-Retinol Acetate, is a synthetic retinoid replacement for 11-cis-retinal . The primary target of Zuretinol acetate is the visual (retinoid) cycle . This cycle is crucial for the conversion of light into electrical signals, which is the basis of vision.

Mode of Action

Zuretinol acetate acts as a replacement for the missing 11-cis-retinal in the visual cycle . It combines with opsin to form isorhodopsin, initiating the redox reactions of the photo-transduction process . This action facilitates the recovery or restoration of visual function .

Biochemical Pathways

Zuretinol acetate affects the visual (retinoid) cycle, a key biochemical pathway in vision . This cycle involves the conversion of 11-cis-retinal to all-trans-retinal upon absorption of light, triggering a series of biochemical reactions that result in the generation of electrical signals sent to the brain.

Pharmacokinetics

It is known that zuretinol acetate is administered orally

Result of Action

The action of Zuretinol acetate leads to the restoration of the visual cycle, thereby improving visual function . This is particularly beneficial for individuals with inherited retinal dystrophy caused by mutations in LRAT or RPE65, which result in an inability to cycle 11-cis-retinal in the visual cycle .

Action Environment

The efficacy and stability of Zuretinol acetate, like many other compounds, can be influenced by various environmental factors. It is known that both biotic and abiotic stress factors can directly influence the metabolism of plants, which may have implications for the synthesis and efficacy of plant-derived compounds like Zuretinol acetate .

Biochemical Analysis

Biochemical Properties

Zuretinol acetate plays a significant role in biochemical reactions. It is a synthetic retinoid replacement for 11-cis-retinal, restoring a key biochemical component of the visual (retinoid) cycle . The active, 9-cis-retinol, can participate in the visual cycle, gets oxidized to 9-cis-retinal and replaces deficient 11-cis-retinal .

Cellular Effects

Zuretinol acetate has profound effects on various types of cells and cellular processes. It influences cell function by acting as a replacement for missing 11-cis-retinal and restoring a key biochemical component of the visual (retinoid) cycle . This compound has been used in trials studying the treatment of Impaired Dark Adaptation, RP, and LCA .

Molecular Mechanism

The molecular mechanism of Zuretinol acetate involves its role as an ester prodrug of 9-cis-retinol. The active, 9-cis-retinol, can participate in the visual cycle, gets oxidized to 9-cis-retinal and replaces deficient 11-cis-retinal . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zuretinol acetate change over time. The population pharmacokinetic model for 9-cis-retinol following oral administration of Zuretinol acetate includes a unique feature of concentration-dependent clearance that approaches zero at low concentrations of 9-cis-retinol . This suggests that there may be recycling of 9-cis-retinol to afford protection of the visual cycle as an adaptive protection for preservation of vision .

Metabolic Pathways

Zuretinol acetate is involved in the visual (retinoid) cycle

Preparation Methods

Synthetic Routes and Reaction Conditions: Zuretinol acetate is synthesized through the esterification of 9-cis-retinol with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and is catalyzed by a base such as pyridine. The reaction proceeds as follows: [ \text{9-cis-Retinol} + \text{Acetic Anhydride} \rightarrow \text{Zuretinol Acetate} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the synthesis of zuretinol acetate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation and recrystallization .

Types of Reactions:

    Oxidation: Zuretinol acetate can undergo oxidation to form zuretinol, which can further oxidize to form zuretinic acid.

    Reduction: Reduction of zuretinol acetate can yield 9-cis-retinol.

    Substitution: The acetate group in zuretinol acetate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Scientific Research Applications

Zuretinol acetate has several applications in scientific research:

Comparison with Similar Compounds

    9-cis-Retinyl Acetate: Another retinoid derivative used in visual cycle research.

    9-cis-β-Carotene: A precursor to 9-cis-retinal, used in similar applications.

    All-trans-Retinol: A widely studied retinoid with applications in dermatology and visual sciences.

Uniqueness of Zuretinol Acetate: Zuretinol acetate is unique due to its specific role in replacing 11-cis-retinal and its potential to treat genetic retinal diseases. Unlike other retinoids, it directly participates in the visual cycle, making it a promising candidate for restoring visual function in patients with retinal dystrophies .

Properties

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-AQDFTDIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29584-22-3, 127-47-9
Record name Zuretinol acetate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuretinol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12112
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZURETINOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57 - 58 °C
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does retinol acetate affect vitamin A levels in the body?

A1: Retinol acetate is a precursor to vitamin A (retinol). [, ] Once ingested, it's converted to retinol in the body, increasing serum and liver retinol concentrations. [] The efficiency of this conversion varies with age and species. [] For instance, in goslings, 1 mg of retinol acetate corresponds to 63 IU retinol, while in young geese, the conversion is 1216 IU retinol per mg of retinol acetate. []

Q2: Does retinol acetate directly influence cholesterol levels?

A2: Research suggests that dietary retinol acetate doesn't significantly affect cholesterol concentrations in blood serum or the liver. []

Q3: Can retinol acetate impact the immune system?

A3: Retinol acetate plays a role in the non-specific cellular immune system, potentially due to its antioxidant properties. [] Studies in gilthead seabream showed that dietary retinol acetate enhanced the respiratory burst activity and myeloperoxidase content of head-kidney leucocytes, indicating an improvement in their ability to combat pathogens. []

Q4: Does retinol acetate affect the female reproductive tract?

A4: Studies indicate a link between retinol acetate deficiency and disruptions in vaginal microecology. [, ] Retinol acetate deficiency is associated with lactoflora deficiency, increased instances of bacterial vaginosis and candidiasis, and pro-inflammatory changes in mucosal immunity. [, ] Interestingly, intravaginal application of retinol acetate showed a normalizing effect on vaginal lactoflora and even promoted anti-inflammatory changes. [, ]

Q5: Can retinol acetate influence tumor cell activity?

A5: Research suggests that retinol acetate may have anti-tumor properties. In gilthead seabream, both in vitro and in vivo administration of retinol acetate increased the natural cytotoxic activity of head-kidney leucocytes against tumor cells. [] Additionally, in vitro studies showed that retinol acetate inhibited the invasion of human amnion basement membrane by human tumor cells, indicating its potential as an anti-invasive agent. []

Q6: What is the molecular formula and weight of retinol acetate?

A6: The molecular formula of retinol acetate is C22H32O2, and its molecular weight is 328.49 g/mol.

Q7: How stable is retinol acetate in premixes containing trace minerals?

A7: The stability of retinol acetate in premixes can be affected by the type of trace minerals used. [] Further research is needed to determine the specific effects of different mineral sources on its stability.

Q8: Does retinol acetate possess any catalytic properties?

A8: While retinol acetate itself may not be directly involved in catalysis, it can modulate enzymatic activity. Studies have shown that retinol acetate can inhibit horseradish peroxidase, potentially affecting the decomposition of hydrogen peroxide and influencing oxidative stress. []

A8: This specific aspect of retinol acetate research is not extensively covered in the provided papers. Further exploration is needed to uncover potential applications in computational chemistry and modeling.

A8: While some studies touch upon the comparative effects of retinol acetate, retinol, and retinoic acid, detailed investigations into the SAR of retinol acetate and its analogs are limited in the provided research.

Q9: Are there formulation strategies to improve the stability or bioavailability of retinol acetate?

A12: While the provided research mentions the potential for retinol acetate toxicity at high doses, [, , , ] it doesn't explicitly address specific SHE regulations or risk minimization strategies related to its use.

Q10: Does retinol acetate administration affect retinoic acid levels in the body?

A13: Research indicates that retinol acetate administration can indirectly influence retinoic acid levels. [] When applied dermally, retinol acetate is absorbed and converted to retinol, which then contributes to the body's retinoic acid pool through enzymatic conversion. []

Q11: How does retinol acetate impact benzo(a)pyrene metabolism?

A14: In vitro studies using human bronchial epithelial cells showed that retinol acetate generally enhanced the metabolism of the carcinogen benzo(a)pyrene. [] This suggests a potential protective effect by promoting the detoxification of procarcinogens. []

A11: The provided research does not delve into resistance mechanisms or cross-resistance related to retinol acetate.

Q12: What are the potential toxic effects of high-dose retinol acetate?

A15: High doses of retinol acetate can be toxic, potentially leading to hemorrhage, particularly in the epididymis. [] In rats, a 0.5% dietary intake of retinol acetate caused a significant decrease in blood coagulation factors, indicating a risk of hemorrhage. []

A12: The provided papers don't offer detailed insights into specific drug delivery or targeting strategies for retinol acetate.

A12: The research provided doesn't discuss specific biomarkers related to retinol acetate efficacy, treatment response, or adverse effects.

Q13: What analytical methods are used to quantify retinol acetate in biological samples?

A16: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying retinol acetate in biological samples. [, , , , ] It allows for the separation and accurate measurement of retinol acetate and its metabolites, like retinol, in complex mixtures like serum. [, ]

A13: The provided research focuses primarily on the biological effects of retinol acetate and doesn't delve into its environmental impact or degradation pathways.

A13: The research papers provided do not offer detailed information regarding the dissolution and solubility properties of retinol acetate in various media.

A20: While the research utilizes HPLC for retinol acetate quantification, [, , , , ] specific details regarding the validation of these analytical methods are not extensively discussed.

Q14: Are there specific quality control measures for retinol acetate reference standards?

A17: Yes, strict quality control measures are in place for retinol acetate reference standards used in analytical procedures. [, ] These standards undergo rigorous testing, including thin-layer chromatography and ultraviolet spectroscopy, to ensure their purity and conformity to established specifications. [, ]

Q15: Does retinol acetate influence the immune response to antigens?

A18: Studies suggest that retinol acetate can modulate the immune response. [, ] It enhances the immune response to T-dependent antigens, indicating a role in cellular immunity. [, ]

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